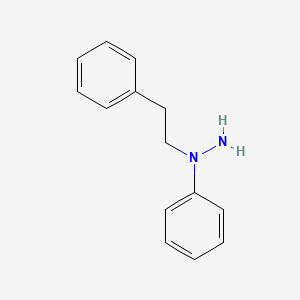
Hydrazine, 1-phenyl-1-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, 1-phenyl-1-(2-phenylethyl)- is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a hydrazine functional group (-NH-NH2) attached to a phenyl group and a 2-phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1-phenyl-1-(2-phenylethyl)- can be achieved through several methods. One common approach involves the reaction of phenylhydrazine with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like ethanol or methanol at elevated temperatures (60-80°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the toxic nature of hydrazine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, 1-phenyl-1-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Azines and nitrogen oxides.
Reduction: Amines and hydrazones.
Substitution: Various substituted hydrazine derivatives.
Applications De Recherche Scientifique
Hydrazine, 1-phenyl-1-(2-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating certain diseases due to its unique chemical structure.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Hydrazine, 1-phenyl-1-(2-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the phenyl and 2-phenylethyl groups contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine, phenyl-: Similar structure but lacks the 2-phenylethyl group.
Hydrazine, 1-methyl-1-phenyl-: Contains a methyl group instead of the 2-phenylethyl group.
Uniqueness
The combination of these groups provides a distinct set of properties that differentiate it from other hydrazine derivatives .
Propriétés
Numéro CAS |
65249-04-9 |
|---|---|
Formule moléculaire |
C14H16N2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
1-phenyl-1-(2-phenylethyl)hydrazine |
InChI |
InChI=1S/C14H16N2/c15-16(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12,15H2 |
Clé InChI |
AORSMXGTRACRRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN(C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
![4-Chloro-2-[2,6-di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14490892.png)
![4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14490893.png)
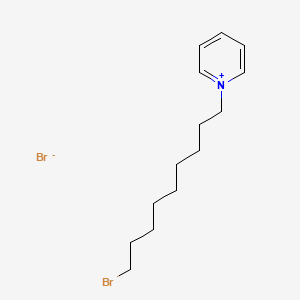

![2-Amino-6-[5-[(5-amino-5-carboxypentyl)carbamoyloxy]pentoxycarbonylamino]hexanoic acid](/img/structure/B14490901.png)
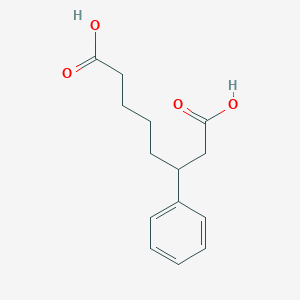
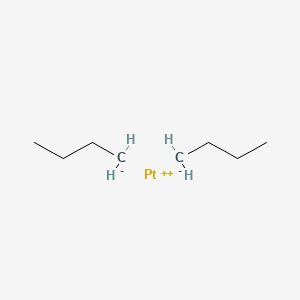
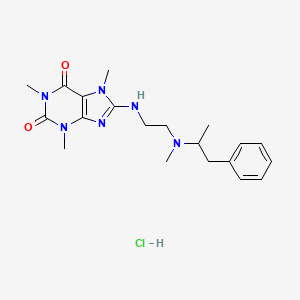
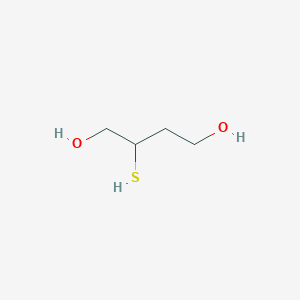
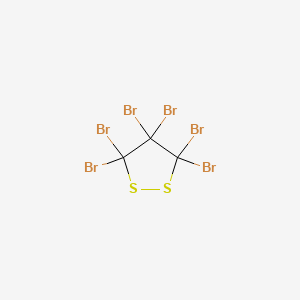
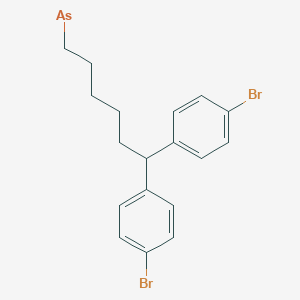

![4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid](/img/structure/B14490946.png)
